molecular formula C16H19N3O3 B1387303 1-(4-Ethoxyphthalazin-1-yl)piperidine-4-carboxylic acid CAS No. 1171161-38-8

1-(4-Ethoxyphthalazin-1-yl)piperidine-4-carboxylic acid

Cat. No. B1387303
CAS RN: 1171161-38-8
M. Wt: 301.34 g/mol
InChI Key: CLUQBQWBPSGURX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The synthesis of piperidone derivatives involves a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day .


Molecular Structure Analysis

The molecular structure of EPPC includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidones have been synthesized using various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt . These piperidones possess antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, and antiviral properties .

Scientific Research Applications

Pharmaceutical Testing

This compound is utilized in pharmaceutical testing as a high-quality reference standard to ensure accurate results in drug development . Its precise molecular structure allows for the validation of analytical methods in quality control processes.

PARP-1 Inhibitor Synthesis

It serves as an intermediate in the synthesis of PARP-1 inhibitors . PARP-1 is a key enzyme involved in DNA repair and RNA transcription modulation, and inhibitors of this enzyme are crucial in the development of cancer therapies.

Cytotoxicity Studies

The presence of specific substituents like ethoxy and carboxylic groups on the piperidine nucleus has been shown to increase cytotoxicity . This makes it valuable for research into new chemotherapeutic agents.

Chemical Property Analysis

Researchers use this compound to study its chemical properties, such as boiling point, density, and pKa, which are essential for understanding its behavior in various environments and potential as a drug candidate .

Drug Discovery

The piperidine nucleus is a common motif in medicinal chemistry. Modifications to this core structure, like the addition of the ethoxyphthalazinyl group, can lead to the discovery of new drugs with enhanced efficacy and reduced toxicity .

Material Science

In material science, the compound’s predictable physical properties, like boiling point and density, make it a candidate for creating novel materials with specific characteristics .

Biochemical Research

Its well-defined molecular weight and formula allow for its use in biochemical research, where precise measurements are crucial for experiments involving enzyme kinetics and receptor-ligand interactions .

Computational Chemistry

The compound’s structure can be used in computational models to predict interactions with biological targets, helping to streamline the drug design process by identifying promising candidates before synthesis .

Mechanism of Action

While the specific mechanism of action for EPPC is not mentioned in the search results, piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

properties

IUPAC Name

1-(4-ethoxyphthalazin-1-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-2-22-15-13-6-4-3-5-12(13)14(17-18-15)19-9-7-11(8-10-19)16(20)21/h3-6,11H,2,7-10H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUQBQWBPSGURX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C2=CC=CC=C21)N3CCC(CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxyphthalazin-1-yl)piperidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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